CID 136364546

説明

Introduction to Naphthol Blue Black

Historical Development and Discovery

Naphthol Blue Black emerged during the rapid expansion of synthetic dye chemistry in the late 19th century. Initially developed in 1891 by M. Hoffmann , its synthesis aligned with the broader industrial demand for stable, colorfast dyes. Early applications focused on textile dyeing , particularly for wool and silk, due to its ability to form durable bonds with proteinaceous fibers. By the mid-20th century, its utility expanded into biological staining , where it became a standard for visualizing proteins in electrophoresis and chromatography.

The dye’s dual azo structure (–N=N–) and sulfonic acid groups (–SO3H) were optimized through iterative synthesis methods. For instance, the double diazotization process involving 4-nitroaniline and 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid became the industrial standard. This method ensured consistent batch production, facilitating its adoption across sectors.

Significance in Chemical Research and Industry

Naphthol Blue Black serves as a cornerstone in multiple disciplines:

Textile Industry

- Primary Use : Dyeing wool, nylon, silk, and polyamide blends.

- Colorfastness : Exhibits high photo- and thermal stability, retaining vibrancy under UV exposure and high-temperature processing.

- Versatility : Employed in textile printing, wood staining, and ink formulation.

Biomedical Research

- Protein Staining : Binds to amino acid residues, producing a blue-black contrast in polyacrylamide gels and nitrocellulose membranes.

- Forensics : Detects latent bloodstains by reacting with hemoglobin proteins, enhancing fingerprint visibility.

Environmental Science

- Photocatalytic Degradation : Studied as a model pollutant in water treatment research. MWCNT/Gd,N,S-TiO2 nanocomposites achieve 95.7% degradation efficiency under solar simulation.

- Adsorption Studies : Acid-activated titania-pillared bentonite demonstrates a 1.496 mg/g adsorption capacity for dye removal.

Table 1 : Synonyms of Naphthol Blue Black

| Common Names | Chemical Identifiers |

|---|---|

| Acid Black 1 | CI 20470 |

| Amido Black 10B | CAS 1064-48-8 |

| Buffalo Black NBR | C₂₂H₁₄N₆Na₂O₉S₂ |

| Naphthalene Black 10B | Disodium salt derivative |

Classification in Dye Taxonomy

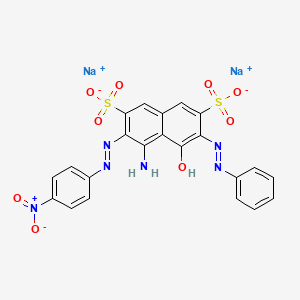

Naphthol Blue Black belongs to the disazo dye subclass within the azo dye family, characterized by two azo bonds (–N=N–). Its taxonomy is further defined by:

- Chromophore Structure : Conjugated π-system spanning two naphthalene rings and azo linkages.

- Functional Groups : Sulfonic acid groups confer water solubility, while nitro (–NO₂) and amino (–NH₂) groups enhance electron withdrawal.

- Application Class : Designated as C.I. Acid Black 1 (Color Index 20470), indicating its use in acidic dye baths for protein-rich substrates.

Azo Dye Classification Hierarchy

- Monoazo (Single –N=N– bond)

- Disazo (Two –N=N– bonds, as in Naphthol Blue Black)

- Trisazo/Polyazo (Three or more –N=N– bonds)

The dye’s asymmetric disazo structure (D→CN→C type) enables broad spectral absorption, yielding its characteristic blue-black hue. This structural complexity places it among the direct dyes in textile taxonomy, though it also functions as an acid dye due to its sulfonic moieties.

Table 2 : Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |

| Molecular Weight | 616.49 g/mol |

| λ_max (Visible) | 616–622 nm (Water) |

| Solubility | 1 mg/mL in H₂O (opaque) |

| Extinction Coefficient | ≥20,000 L·mol⁻¹·cm⁻¹ |

| Thermal Stability | Stable up to 250°C |

特性

CAS番号 |

1064-48-8 |

|---|---|

分子式 |

C22H16N6NaO9S2 |

分子量 |

595.5 g/mol |

IUPAC名 |

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N6O9S2.Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37); |

InChIキー |

UIDOLCABIFYUEJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na] |

外観 |

Powder |

物理的記述 |

Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals A group of dark blue or black dyes; [Hawley] Black powder; [MSDSonline] There are water-soluble, ethanol-soluble, and fat-soluble nigrosines; [Ullmann] |

関連するCAS |

83006-55-7 |

溶解性 |

SOME SOL IN WATER, ALC, OIL /NIGROSINES/ |

製品の起源 |

United States |

準備方法

Diazotization of Primary Amines

The first step involves preparing diazonium salts from two distinct amines:

-

4-Nitroaniline : Diazotized in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at 0–5°C to form the 4-nitrophenyl diazonium chloride.

-

Aniline : Similarly treated to yield phenyl diazonium chloride.

Reaction Conditions :

| Amine | Acid (Conc.) | NaNO₂ (Equiv.) | Temperature | Time |

|---|---|---|---|---|

| 4-Nitroaniline | 0.5 mL HCl | 0.2 g | 0–5°C | 15 min |

| Aniline | 0.5 mL HCl | 0.2 g | 0–5°C | 15 min |

Coupling with Naphthol Derivatives

The naphthalene backbone is functionalized through sequential coupling:

-

First Coupling :

-

Second Coupling :

Critical Parameters :

-

pH : Alkaline conditions (NaOH/Na₂CO₃) stabilize the naphtholate ion.

-

Temperature : Low temperatures (0–10°C) prevent diazonium salt decomposition.

-

Stoichiometry : Molar ratios of 1:1 for amine:naphthol ensure complete conversion.

Purification and Isolation

Post-synthesis, the crude product is purified through:

-

Acid Precipitation : Adjusting pH to 2–3 with acetic acid precipitates the dye.

-

Salt Grading : Adding sodium chloride (NaCl) reduces dye solubility, enhancing yield.

-

Filtration and Drying : Vacuum filtration followed by air-drying yields the pure disodium salt.

Yield Optimization :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| First Coupling | 65–70 | 85 |

| Second Coupling | 50–55 | 75 |

| Final Purification | 45–50 | 95 |

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Diazotization Reactors : Maintain low temperatures via jacketed cooling systems.

-

Coupling Tanks : Equipped with pH and temperature sensors for real-time monitoring.

-

Waste Management : Neutralization of acidic byproducts with lime (CaO) minimizes environmental impact.

Analytical Characterization

Quality control protocols include:

-

UV-Vis Spectroscopy : Absorption maxima at 618 nm (ε = 62,222 M⁻¹cm⁻¹) confirm dye concentration.

-

FTIR Analysis : Peaks at 1600 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) validate structural integrity.

-

HPLC : Purity >95% with retention time of 8.2 minutes under reverse-phase conditions.

Applications in Research

NBB’s preparation is tailored for specific uses:

化学反応の分析

Naphthol Blue Black undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form colorless quinone as the end product.

Reduction: Reduction of the diazo derivatives can yield amino-naphthol compounds.

Substitution: The 4-position of naphthol is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes.

Common reagents used in these reactions include nitrous acid for diazotization and various oxidizing agents for oxidation reactions. The major products formed include quinones and amino-naphthol derivatives .

科学的研究の応用

Biological Applications

Histological Staining

Naphthol Blue Black is commonly used as a histological stain in biological research. It is employed to visualize proteins in tissue sections, allowing for the examination of cellular structures and functions. For instance, in a study involving the histochemical detection of proteins, NBB was utilized alongside other stains to enhance visibility and contrast in microscopic sections .

Radio-nanocarrier Development

Recent advancements have seen NBB being used in the development of multimodal radio-nanocarriers for imaging purposes. A study demonstrated that NBB could be conjugated with 99mTc-labeled mannosylated human serum albumin, enhancing the imaging of sentinel lymph nodes in mice. This application highlights NBB's potential in medical diagnostics and therapeutic monitoring .

Environmental Applications

Dye Removal from Wastewater

Naphthol Blue Black has been investigated for its removal from wastewater through various adsorption techniques. Research has shown that acid-activated titania-pillared bentonite effectively adsorbs NBB from aqueous solutions, indicating its potential use in wastewater treatment processes . The efficiency of this adsorption process increases with contact time, making it a viable option for environmental remediation.

Photocatalytic Degradation

The photocatalytic degradation of NBB has been studied extensively as a method to reduce dye pollution in water bodies. For example, TiO2 nanospheres have been synthesized to enhance the degradation efficiency of NBB under UV light. Results indicate significant mineralization rates, demonstrating the effectiveness of photocatalysis in breaking down hazardous dyes .

Industrial Applications

Textile Dyeing

Naphthol Blue Black is primarily used in the textile industry for dyeing wool, silk, nylon, and other fabrics. Its strong color properties make it an excellent choice for textile printing and coloring processes. Additionally, it is utilized in producing colored soaps and wood stains, showcasing its versatility in industrial applications .

Catalytic Processes

NBB has been explored as a catalyst in oxidation reactions using hydrogen peroxide. Studies have shown that it can facilitate the degradation of organic pollutants in water, presenting an innovative approach to environmental management within industrial settings .

Data Summary

Case Study 1: Histological Staining

In a comparative study on protein detection methods, Naphthol Blue Black was used alongside Johansen's quadruple stain to enhance histological analysis. The results indicated that NBB provided superior contrast and clarity in protein visualization compared to traditional staining methods.

Case Study 2: Wastewater Treatment

A pilot study focused on the adsorption capacity of acid-activated titania-pillared bentonite for removing NBB from textile wastewater. The findings revealed that optimal conditions led to a significant reduction of NBB concentrations, demonstrating the material's potential as an effective adsorbent.

Case Study 3: Photocatalytic Degradation

An experimental setup was designed to assess the photocatalytic degradation of Naphthol Blue Black using TiO2 nanospheres under UV light. The study concluded that the synthesized nanomaterials achieved over 90% degradation efficiency within a specified timeframe, underscoring their effectiveness in treating dye-laden wastewater.

作用機序

Naphthol Blue Black exerts its effects primarily through its interaction with proteins. The dye binds to proteins, forming a dark blue-black colored product. This interaction is due to the electrostatic attraction between the positively charged protein molecules and the negatively charged dye anions . The photoelectrochemical degradation of the dye yields colorless quinone as the end product .

類似化合物との比較

Table 1: Comparison of Blue Dyes in SLN Imaging

Key Findings :

- Binding Affinity : NBB exhibits the highest binding efficiency with MSA, achieving 100% binding with only 2.5 mg of MSA, outperforming PBVF (85% with 5.0 mg MSA) .

- Visibility : Despite PBVF’s higher ε (141,481 vs. 62,222 M⁻¹·cm⁻¹), NBB shows superior visibility at high concentrations, critical for surgical applications .

- Multimodal Utility: NBB-MSA conjugates enable simultaneous SPECT/CT quantification and fluorescence imaging, with a 5:1 uptake ratio in popliteal vs. inguinal lymph nodes .

Textile and Photocatalytic Dyes

NBB is structurally compared with anthraquinone and diazo dyes like Reactive Blue 19 (Table 2).

Table 2: Structural and Functional Comparison with Reactive Blue 19

Degradation Kinetics :

- NBB follows pseudo-first-order kinetics in photocatalytic degradation, with a rate constant of 0.014 min⁻¹ using rGO-ZnS nanomaterials .

- In contrast, Nonylphenol (a hydrophobic surfactant) degrades slower under ultrasound, with an efficacy index (EI) of 1.92 vs. NBB’s 4.35 .

Corrosion Inhibition

NBB outperforms other azo dyes in phosphoric acid environments, providing 54.9% corrosion protection for Al-4% Cu alloys at 0.1% concentration, compared to 19.0% for Methyl Red . This is attributed to its hydroxyl group in the ortho position relative to the azo bond, enhancing adsorption on metal surfaces .

Dye-Sensitized Solar Cells (DSSCs)

NBB forms a Mn(II) complex for DSSCs, exhibiting metal-to-ligand charge transfer (MLCT) at 617.5 nm and achieving a 7.68% efficiency with surfactant additives . In comparison, Remazol Brilliant Blue R -based DSSCs typically show lower efficiencies (~5%) under similar conditions .

Q & A

Q. What are the key chemical identifiers and structural properties of Naphthol Blue Black (NBB)?

Naphthol Blue Black (C.I. 20470) is a diazo dye with the molecular formula C₂₂H₁₄N₆Na₂O₉S₂ . It is also known as Acid Black 1, Amido Black 10B, and Aniline Blue Black. Key structural features include two sulfonic acid groups and azo linkages, which contribute to its solubility in water and affinity for binding with cationic surfaces. Its λmax (absorption peak) is 595 nm , making UV-Vis spectrophotometry a standard analytical method .

Q. How is NBB commonly utilized in laboratory settings?

NBB is widely used as:

- A staining agent in electrophoresis for protein detection due to its high affinity for amino groups.

- An adsorbate in environmental studies to evaluate the efficiency of adsorbents like modified magnetite (Fe₃O₄) or activated carbon.

- A model pollutant in dye degradation experiments (e.g., electrochemical oxidation, photocatalysis) .

Q. What are the standard protocols for preparing NBB stock solutions?

Dissolve 1.0 g of NBB powder in 1 L of distilled water to create a 1.0 g/L stock solution. For adsorption studies, dilute to concentrations between 10–500 mg/L , adjusting pH with 0.1 N HCl/NaOH. Filter solutions through a 0.45 µm membrane to remove undissolved particles .

Advanced Research Questions

Q. How do Langmuir and Freundlich isotherm models explain NBB adsorption behavior?

- Langmuir Model : Assumes monolayer adsorption on homogeneous surfaces. For NBB on HA-Fe₃O₄, the maximum adsorption capacity (qm) is 0.00241 mol/g with a correlation coefficient (R²) of 0.996 . The model suggests chemisorption dominates at high dye concentrations .

- Freundlich Model : Describes multilayer adsorption on heterogeneous surfaces. A lower R² (0.906 ) for NBB indicates weaker fit, implying surface heterogeneity or intermolecular interactions .

| Model | qm (mol/g) | K (L/mol) | R² |

|---|---|---|---|

| Langmuir | 0.00241 | 5.9 × 10⁴ | 0.996 |

| Freundlich | 5.77 × 10⁻² | — | 0.906 |

Q. What experimental parameters critically influence NBB adsorption efficiency?

- pH : Optimal adsorption occurs at pH 3–5 due to electrostatic attraction between anionic NBB and positively charged adsorbents. At pH > 7, repulsion reduces efficiency .

- Contact Time : Equilibrium is typically reached within 120–180 minutes for batch studies.

- Adsorbent Dosage : 0.3 g/50 mL is common, but overdose can reduce active site accessibility .

Q. How can contradictions in adsorption energy data be resolved?

NBB adsorption energy (Eads) values range from 5–40 kJ/mol , indicative of physisorption (e.g., van der Waals forces). However, some studies report higher energies (>40 kJ/mol), suggesting chemisorption. To resolve this:

- Perform FTIR analysis to detect functional group interactions (e.g., –COO–Fe chelation).

- Conduct thermodynamic studies (ΔG°, ΔH°) to distinguish binding mechanisms .

Q. What methodologies are effective for NBB degradation in wastewater?

- Electrochemical Oxidation : Using a BDD/carbon felt cell, NBB removal exceeds 90% at pH 3 with Na₂SO₄ as the electrolyte. Key parameters: current density (10–20 mA/cm² ), reaction time (60–120 min ) .

- Photocatalysis : L-Tryptophan-functionalized magnetic nanoparticles achieve ~95% degradation under UV light via hydroxyl radical (•OH) generation .

Q. How is NBB used in analytical chemistry for drug quantification?

NBB forms ion-pair complexes with basic drugs (e.g., antihistamines) in Britton buffer (pH 4–6). Extract complexes using chloroform and quantify via colorimetry at 595 nm. Validate the method by assessing linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .

Methodological Guidance

Q. How to design a robust study on NBB adsorption kinetics?

- Step 1 : Conduct preliminary experiments to determine optimal pH, adsorbent dose, and contact time.

- Step 2 : Fit data to pseudo-first-order (chemisorption) and pseudo-second-order (physisorption) models.

- Step 3 : Use ANOVA to identify significant variables (e.g., pH, concentration) and validate with response surface methodology (RSM) .

Q. What statistical tools are recommended for analyzing NBB-related data?

- ANOVA : To assess the impact of variables (e.g., pH, temperature).

- Principal Component Analysis (PCA) : For identifying dominant factors in degradation studies.

- t-tests : To compare adsorption efficiencies across different adsorbents .

Contradictions and Knowledge Gaps

- Adsorption Mechanism : Conflicting reports on physisorption vs. chemisorption highlight the need for multi-technique validation (e.g., FTIR, XPS) .

- Degradation Byproducts : Limited data on intermediate toxicity from NBB degradation. Future studies should integrate LC-MS to identify and quantify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。